molecular formula C26H23NO4 B11534175 ethyl 5-(acetyloxy)-1-benzyl-2-phenyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-1-benzyl-2-phenyl-1H-indole-3-carboxylate

Cat. No.: B11534175
M. Wt: 413.5 g/mol
InChI Key: QYOYCGGXRQDYNU-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-1-benzyl-2-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-1-benzyl-2-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an appropriate benzylamine with a substituted phenylacetic acid to form the indole core. This is followed by esterification and acetylation reactions to introduce the ethyl ester and acetyloxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-1-benzyl-2-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 5-(acetyloxy)-1-benzyl-2-phenyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 5-(acetyloxy)-1-benzyl-2-phenyl-1H-indole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The specific pathways involved depend on the functional groups present and their interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(acetyloxy)-1-benzyl-2-phenyl-1H-indole-3-carboxylate is unique due to its combination of an indole core with multiple functional groups, providing a versatile platform for chemical modifications and applications. Its structure allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 5-acetyloxy-1-benzyl-2-phenylindole-3-carboxylate

InChI

InChI=1S/C26H23NO4/c1-3-30-26(29)24-22-16-21(31-18(2)28)14-15-23(22)27(17-19-10-6-4-7-11-19)25(24)20-12-8-5-9-13-20/h4-16H,3,17H2,1-2H3

InChI Key

QYOYCGGXRQDYNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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